Physical and chemical properties of 2,2,3,4,5,5-Hexachlorothiophene
Physical and chemical properties of 2,2,3,4,5,5-Hexachlorothiophene
A comprehensive review of the physical and chemical properties of chlorinated thiophene derivatives, with a focus on 2,3,4,5-Tetrachlorothiophene due to the limited availability of data on 2,2,3,4,5,5-Hexachlorothiophene.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for the specific compound 2,2,3,4,5,5-Hexachlorothiophene have yielded no direct references in scientific literature or commercial databases. This suggests that it is not a readily available or well-characterized compound. Therefore, this guide will provide a detailed overview of a closely related and well-documented compound, 2,3,4,5-Tetrachlorothiophene , and a hypothetical synthesis pathway for the requested hexachloro-derivative based on established chlorination methodologies.
2,3,4,5-Tetrachlorothiophene: A Well-Characterized Polychlorinated Thiophene
2,3,4,5-Tetrachlorothiophene (also known as perchlorothiophene) is a fully chlorinated aromatic thiophene. Its physical and chemical properties are well-documented and are summarized below.
Physical and Chemical Properties of 2,3,4,5-Tetrachlorothiophene
The following table summarizes the key quantitative data for 2,3,4,5-Tetrachlorothiophene.
| Property | Value | Reference |
| Molecular Formula | C₄Cl₄S | [1][2] |
| Molecular Weight | 221.92 g/mol | [1][2] |
| CAS Number | 6012-97-1 | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 28-30 °C | [1] |
| Boiling Point | 75 °C at 2 mmHg | [1] |
| Density | 1.704 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.591 | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Solubility | Soluble in chloroform, slightly soluble in methanol. | [1] |
Spectroscopic Data
While detailed spectra are not provided here, key spectroscopic information can be found in various chemical databases under the CAS number 6012-97-1.
Hypothetical Synthesis of 2,2,3,4,5,5-Hexachlorothiophene
The synthesis of 2,2,3,4,5,5-Hexachlorothiophene is not described in the available literature. However, a plausible synthetic route can be proposed based on the known chemistry of thiophene and its derivatives. The most likely approach would involve the exhaustive chlorination of thiophene or a partially chlorinated thiophene. This process would likely involve the addition of chlorine across the double bonds of the thiophene ring, followed by further substitution reactions under forcing conditions, such as high temperature and/or UV irradiation.
A possible multi-step synthesis could start from the readily available 2,3,4,5-tetrachlorothiophene.
Experimental Protocol (Hypothetical):
A potential experimental protocol for the synthesis of 2,2,3,4,5,5-Hexachlorothiophene could involve the following steps:
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Starting Material: 2,3,4,5-Tetrachlorothiophene.
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Chlorinating Agent: Gaseous chlorine (Cl₂).
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Initiator: UV irradiation or a radical initiator (e.g., AIBN).
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Solvent: An inert solvent such as carbon tetrachloride (CCl₄).
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Reaction Conditions: The reaction would likely be carried out at an elevated temperature in a sealed reaction vessel to maintain a high concentration of chlorine. The reaction mixture would be irradiated with a UV lamp to promote the homolytic cleavage of chlorine and initiate a radical chain reaction.
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Work-up and Purification: After the reaction is complete, the excess chlorine and solvent would be removed under reduced pressure. The resulting crude product would likely be a mixture of chlorinated thiophenes. Purification could be attempted by fractional distillation under high vacuum or by preparative gas chromatography.
It is crucial to note that this is a hypothetical protocol and would require significant optimization and safety precautions due to the hazardous nature of the reagents and potential products.
Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding any signaling pathways or biological activities associated with 2,2,3,4,5,5-Hexachlorothiophene. Given its predicted high level of chlorination, the compound would be expected to be highly lipophilic and persistent. Its potential toxicity and biological effects are unknown.
Conclusion
While a comprehensive technical guide on 2,2,3,4,5,5-Hexachlorothiophene cannot be provided due to a lack of available data, this document offers a detailed overview of the closely related and well-characterized compound, 2,3,4,5-Tetrachlorothiophene. Furthermore, a hypothetical synthesis pathway for the hexachloro-derivative is proposed based on established chemical principles. Further research would be required to confirm the existence and properties of 2,2,3,4,5,5-Hexachlorothiophene. Researchers interested in this class of compounds are encouraged to focus on well-documented derivatives or to undertake the challenging task of its synthesis and characterization.
